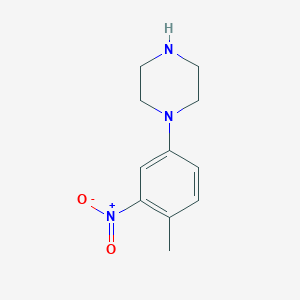

1-(4-Methyl-3-nitrophenyl)piperazine

Description

Contextualization within Piperazine (B1678402) Chemistry Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is a common feature in a vast array of biologically active molecules and approved pharmaceutical agents. The presence of the two nitrogen atoms imparts specific physicochemical properties, such as basicity and the ability to form hydrogen bonds, which can be crucial for molecular interactions with biological targets. Piperazine derivatives are investigated for a wide range of therapeutic applications, including but not limited to, antipsychotic, antidepressant, and anxiolytic agents. The versatility of the piperazine scaffold allows for substitutions at either or both nitrogen atoms, enabling the synthesis of large libraries of compounds with diverse pharmacological profiles. 1-(4-Methyl-3-nitrophenyl)piperazine is one such derivative, where one nitrogen atom is functionalized with a substituted phenyl ring, leaving the other nitrogen available for further chemical modification.

Historical Perspectives on Nitrophenylpiperazine Derivatives in Research

Nitrophenylpiperazine derivatives have been a subject of scientific inquiry for decades, largely driven by their interesting pharmacological properties. Historically, research into these compounds has been linked to the development of agents targeting the central nervous system (CNS). The nitrophenyl group, depending on the position of the nitro substituent, can significantly influence the electronic properties of the molecule and its ability to interact with various receptors and enzymes. The exploration of different substitution patterns on the phenyl ring has been a common strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of new chemical entities.

Significance of the Methyl and Nitro Substituents in Research Design

The specific placement of the methyl and nitro groups on the phenyl ring of this compound is a deliberate aspect of its molecular design. The nitro group, being a strong electron-withdrawing group, can significantly alter the electron density of the aromatic ring and the basicity of the adjacent piperazine nitrogen. This can have a profound impact on the molecule's binding affinity to biological targets. The position of the nitro group is critical, as different isomers can exhibit vastly different biological activities.

The methyl group, in contrast, is an electron-donating group. Its presence can influence the molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and metabolic stability. juniperpublishers.com The interplay between the electron-donating methyl group and the electron-withdrawing nitro group on the same aromatic ring creates a unique electronic environment that can be exploited in the design of targeted therapeutic agents. nih.gov The "magic methyl" effect in drug design highlights how the addition of a methyl group can sometimes lead to a significant enhancement in biological activity. juniperpublishers.com

Chemical Profile

The chemical profile of this compound is defined by its molecular structure and the resulting physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 221.26 g/mol |

| CAS Number | 346729-51-9 |

| Appearance | (Typically a solid at room temperature) |

| Solubility | (Expected to have some solubility in organic solvents) |

Note: Some properties are inferred from general chemical principles and data for similar compounds.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods in organic chemistry, with nucleophilic aromatic substitution being a common approach.

A likely synthetic route involves the reaction of piperazine with a suitable 4-methyl-3-nitrophenyl electrophile. For instance, the reaction of piperazine with 1-chloro-4-methyl-2-nitrobenzene or 1-fluoro-4-methyl-2-nitrobenzene in the presence of a base and a suitable solvent would yield the desired product. The reactivity of the halogen is enhanced by the presence of the electron-withdrawing nitro group ortho and para to it.

Alternatively, a Buchwald-Hartwig amination reaction could be employed, coupling piperazine with an appropriately substituted aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

The characterization of the synthesized this compound would involve a combination of spectroscopic techniques to confirm its structure and purity.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the substituted phenyl ring, the methyl protons, and the protons of the piperazine ring. The chemical shifts and splitting patterns would be indicative of their specific chemical environments. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the piperazine ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the secondary amine in the piperazine ring, C-H stretches of the aromatic and aliphatic groups, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (221.26 g/mol ), along with characteristic fragmentation patterns. |

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is dictated by its functional groups: the secondary amine of the piperazine ring, the aromatic nitro group, and the substituted phenyl ring.

The secondary amine in the piperazine ring is nucleophilic and can undergo a variety of chemical transformations. These include alkylation, acylation, and arylation reactions to introduce a wide range of substituents at the second nitrogen atom. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.

The nitro group is susceptible to reduction under various conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or treatment with reducing agents like tin(II) chloride (SnCl₂) in acidic media can reduce the nitro group to an amino group. masterorganicchemistry.comwikipedia.org This transformation is significant as it dramatically alters the electronic properties of the aromatic ring and introduces a new reactive functional group, an aniline (B41778) derivative, which can be further modified.

The aromatic ring itself can potentially undergo electrophilic aromatic substitution, although the strong deactivating effect of the nitro group would make such reactions challenging and would likely direct incoming electrophiles to specific positions.

Applications in Research

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its structural motifs suggest its primary application in academic and industrial research as a chemical intermediate or a building block for the synthesis of more complex molecules with potential biological activity.

Its utility as a synthetic intermediate stems from the presence of the reactive secondary amine on the piperazine ring. Researchers can use this compound as a scaffold to attach various other chemical moieties, thereby creating libraries of novel compounds for screening in drug discovery programs. The 4-methyl-3-nitrophenyl portion of the molecule provides a specific structural and electronic framework that can be explored for its contribution to the biological activity of the final products.

Given the prevalence of the nitrophenylpiperazine scaffold in compounds targeting the central nervous system, it is plausible that derivatives of this compound are investigated in the context of neuropharmacology. The reduction of the nitro group to an amine opens up further avenues for derivatization, allowing for the synthesis of a diverse range of compounds for structure-activity relationship (SAR) studies.

Structure

3D Structure

Properties

CAS No. |

346729-51-9 |

|---|---|

Molecular Formula |

C11H15N3O2 |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

1-(4-methyl-3-nitrophenyl)piperazine |

InChI |

InChI=1S/C11H15N3O2/c1-9-2-3-10(8-11(9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 |

InChI Key |

MWSJNAFFWBQRPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCNCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Computational Chemistry and Theoretical Investigations of 1 4 Methyl 3 Nitrophenyl Piperazine

Quantum Chemical Calculations: Density Functional Theory (DFT) Studiestandfonline.comfigshare.com

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. figshare.com By utilizing functionals like B3LYP combined with basis sets such as 6-311++G(d,p), researchers can accurately model various molecular properties. researchgate.netscispace.com

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For cyclic systems like piperazine (B1678402), this process also involves identifying the most stable conformer.

Theoretical calculations for similar piperazine derivatives consistently show that the piperazine ring predominantly adopts a chair conformation , as this arrangement minimizes steric strain and torsional interactions. nih.govnih.gov In the optimized structure of 1-(4-Methyl-3-nitrophenyl)piperazine, the 4-methyl-3-nitrophenyl group is typically found in an equatorial position on the piperazine ring, which is energetically more favorable than the axial position. nih.gov DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles that define this stable geometry.

Interactive Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level)

This table presents hypothetical but representative data based on DFT studies of analogous piperazine compounds.

| Parameter | Bond/Angle | Value (Å / °) |

| Bond Lengths | C-N (piperazine) | ~ 1.46 Å |

| C-C (aromatic) | ~ 1.39 Å | |

| C-N (aromatic-piperazine) | ~ 1.38 Å | |

| N-O (nitro group) | ~ 1.23 Å | |

| Bond Angles | C-N-C (piperazine) | ~ 110.5° |

| C-C-C (aromatic) | ~ 120.0° | |

| Dihedral Angle | C-N-C-C (piperazine ring) | ~ ±55° |

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. ijcrt.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich phenylpiperazine moiety, while the LUMO is concentrated on the electron-withdrawing nitro group. ijcrt.orgnih.gov This distribution indicates that an electronic transition would involve a charge transfer from the phenylpiperazine part to the nitro group. Analysis of the Mulliken charge distribution further reveals the electrostatic potential of the molecule, identifying electron-rich (negative charge) and electron-poor (positive charge) regions.

Interactive Table 2: Calculated Electronic Properties of this compound

This table presents hypothetical but representative data based on DFT studies of analogous piperazine compounds.

| Property | Value (eV) |

| HOMO Energy | ~ -6.20 eV |

| LUMO Energy | ~ -2.55 eV |

| HOMO-LUMO Gap (ΔE) | ~ 3.65 eV |

DFT calculations are highly effective in predicting vibrational and nuclear magnetic resonance spectra, which can be used to confirm the molecular structure determined experimentally. scispace.comnih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov For this compound, key predicted vibrational modes would include N-H stretching in the piperazine ring, aromatic C-H stretching, symmetric and asymmetric stretching of the NO2 group, and C-N stretching vibrations. These theoretical spectra serve as a valuable reference for assigning bands in experimental FT-IR and FT-Raman spectra. scispace.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted shifts for the protons and carbons in the aromatic ring, the methyl group, and the piperazine ring can be compared with experimental data to validate the computed structure. scispace.com

Interactive Table 3: Predicted Vibrational Frequencies and ¹H NMR Chemical Shifts

This table presents hypothetical but representative data based on DFT studies of analogous piperazine compounds.

| Vibrational Frequencies (cm⁻¹) | Assignment | ¹H NMR Chemical Shifts (ppm) | Assignment |

| ~ 3350 | N-H Stretch | ~ 7.5 - 7.8 | Aromatic Protons (near NO₂) |

| ~ 3050 | Aromatic C-H Stretch | ~ 7.2 | Aromatic Proton (near CH₃) |

| ~ 2950 | Aliphatic C-H Stretch | ~ 3.2 | Piperazine Protons (-CH₂-) |

| ~ 1520 | Asymmetric NO₂ Stretch | ~ 2.9 | Piperazine Protons (-CH₂-) |

| ~ 1340 | Symmetric NO₂ Stretch | ~ 2.5 | Methyl Protons (-CH₃) |

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and telecommunications. rsc.orgnih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is influenced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). researchgate.net

In this compound, the piperazine and methyl groups act as electron donors, while the nitro group is a strong electron acceptor. This "push-pull" electronic structure suggests that the molecule could exhibit NLO properties. Computational studies calculate key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netresearchgate.net A large value for the first-order hyperpolarizability (β) indicates a strong NLO response.

Interactive Table 4: Calculated NLO Properties of this compound

This table presents hypothetical but representative data based on DFT studies of analogous piperazine compounds.

| Parameter | Calculated Value |

| Dipole Moment (μ) | ~ 5.5 - 6.5 Debye |

| Mean Polarizability (α) | ~ 2.0 x 10⁻²³ esu |

| First Hyperpolarizability (β) | ~ 4.0 x 10⁻³⁰ esu |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. dovepress.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net

MD simulations are particularly useful for analyzing how a solute molecule interacts with solvent molecules. By placing the optimized structure of this compound in a simulation box filled with a solvent (e.g., water or ethanol), researchers can observe the formation of hydrogen bonds and other non-covalent interactions. mdpi.comnih.gov

Analysis tools like the Radial Distribution Function (RDF) can be used to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.gov For this compound in a polar solvent like water, RDF analysis would likely show strong interactions between the oxygen atoms of the nitro group and water molecules, as well as interactions with the N-H group of the piperazine ring, indicating the formation of hydrogen bonds. These simulations are crucial for understanding the molecule's solubility and behavior in biological or chemical systems. researchgate.net

Conformational Dynamics Studies

Detailed computational studies on the conformational dynamics of this compound are not extensively available in the reviewed scientific literature. However, crystallographic studies of analogous compounds, such as salts of 4-nitrophenylpiperazine, provide insights into the preferred conformations in the solid state. In these structures, the piperazine ring typically adopts a stable chair conformation. The orientation of the nitrophenyl group relative to the piperazine ring can vary, with both equatorial and axial substitutions being observed depending on the specific crystalline environment and intermolecular interactions. nih.gov For instance, in the crystal structures of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate (B77799) and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate (B1195264), the piperazine rings consistently adopt a chair conformation, but the nitrophenyl group is in a bisectional position in the former and an equatorial position in the latter. nih.goviucr.org

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Fingerprint Plots

While specific Hirshfeld surface analysis data for this compound is not available, studies on closely related nitrophenylpiperazine derivatives offer valuable insights into the nature and contribution of various intermolecular contacts that govern their crystal packing. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions.

For salts of 4-nitrophenylpiperazine, Hirshfeld surface analysis reveals that O⋯H/H⋯O interactions are among the most significant contributors to the crystal packing, often accounting for a substantial percentage of the total interactions. nih.goviucr.org For example, in 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and trichloroacetate, these interactions constitute 34.3% and 31.7% of the Hirshfeld surface, respectively. nih.gov These contacts are typically visualized as sharp spikes in the 2D fingerprint plots.

A summary of the percentage contributions of the most dominant intermolecular contacts for two analogous compounds is presented in the table below.

| Intermolecular Contact | 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate (%) | 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate (%) |

| O⋯H/H⋯O | 34.3 | 31.7 |

| F⋯H/H⋯F | 28.8 | - |

| Cl⋯H/H⋯Cl | - | 32.1 |

This data is for analogous compounds and is presented for illustrative purposes. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A specific Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound has not been reported in the available scientific literature. QTAIM is a theoretical framework used to analyze the topology of the electron density to characterize chemical bonds and intermolecular interactions. Such an analysis would provide quantitative data on bond critical points (BCPs) and the nature of covalent and non-covalent interactions within the molecule and its crystal lattice.

Reactivity and Reaction Mechanism Predictions

Identification of Reactive Sites (e.g., Molecular Electrostatic Potential, Fukui Functions)

Detailed studies on the Molecular Electrostatic Potential (MEP) and Fukui functions specifically for this compound are not present in the reviewed literature.

MEP analysis is a computational method that illustrates the charge distribution on the molecular surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. For a molecule like this compound, one would anticipate negative electrostatic potentials around the oxygen atoms of the nitro group and the nitrogen atoms of the piperazine ring, marking them as likely sites for electrophilic attack. Conversely, positive potentials would be expected around the hydrogen atoms.

Fukui functions are used to predict the local reactivity of different atomic sites in a molecule towards nucleophilic, electrophilic, and radical attacks. mdpi.com For aromatic systems containing nitro groups, the Fukui functions can be influenced by the strong electron-withdrawing nature of the NO2 group. mdpi.com A detailed calculation would be necessary to determine the specific Fukui function values for each atom in this compound.

Bond Dissociation Energies (BDE) for Stability and Reactivity

Specific calculations of Bond Dissociation Energies (BDE) for this compound are not available in the surveyed literature. BDE is a measure of the strength of a chemical bond and is defined as the standard enthalpy change when a bond is cleaved homolytically. wikipedia.org The BDE values for the various bonds within the molecule, such as the C-N bonds of the piperazine ring, the C-N bond connecting the ring to the nitrophenyl group, and the C-H bonds of the methyl group, would provide insights into its thermal stability and potential decomposition pathways. In the absence of specific experimental or computational data, these values remain undetermined.

Structure Activity and Structure Property Relationship Sar/spr Studies of 1 4 Methyl 3 Nitrophenyl Piperazine Derivatives

Design Principles for Modulating Physicochemical and Functional Properties

Impact of Substituent Variations on Molecular Properties

The nature and position of substituents on the nitrophenyl ring and the N-1 position of the piperazine (B1678402) ring are critical in determining the molecular properties of the derivatives. The introduction of various functional groups can significantly alter electronic properties, lipophilicity, and steric factors, which in turn influence the compound's interactions with biological targets or its performance in a material matrix.

For instance, the presence of electron-withdrawing groups (like the nitro group already present) versus electron-donating groups can modulate the electron density of the aromatic system, affecting its reactivity and intermolecular interactions. researchgate.net Studies on similar heterocyclic compounds show that adding or modifying substituents can adjust physicochemical properties. nih.gov For example, varying aryl substitutions linked to a nitrophenyl piperazine core is a strategy used to modulate biological activity. researchgate.net The size and hydrogen-bonding capacity of these substituents are also crucial; larger, bulkier groups may introduce steric hindrance that can either enhance or diminish activity depending on the target's binding site topology. nih.gov The balance between hydrophobic and hydrophilic groups is essential for properties like water solubility, which plays a critical role in bioavailability for pharmaceutical applications. nih.gov

Influence of Piperazine Core Modifications

The piperazine ring is a key structural motif, recognized as a "privileged structure" in drug discovery due to its frequent appearance in biologically active compounds. nih.gov Its two nitrogen atoms can significantly influence the pharmacokinetic properties of a molecule, such as water solubility and bioavailability, due to their pKa values. nih.gov

Effects of Side Chain Length and Chromophore Distance on Material Properties

In the context of materials science, particularly for applications in optoelectronics, the length of side chains attached to the piperazine ring and the distance of the chromophore (the light-absorbing nitrophenyl group) from a polymer backbone are critical design parameters. nih.gov Research on methacrylic polymers with 1-(4-nitrophenyl)piperazine (B103982) side chains demonstrates that these structural features directly impact the material's optical and structural properties. nih.govacs.org

Increasing the distance of the chromophore from the main polymer chain, for example by introducing an ethylene (B1197577) group as a spacer, can lead to a hypsochromic shift (a shift to a shorter wavelength) in the absorption spectrum. nih.gov Furthermore, side chain length affects key material properties such as the refractive index and the optical energy band gap. acs.org A systematic investigation showed that variations in side-chain length influence charge carrier transport and morphology in polymer films. rsc.org While excessively long side chains can hinder charge transport, side chains that are too short may not provide sufficient solubility for processing. rsc.org This highlights the need for careful optimization of side-chain architecture to maximize the performance of the final material. rsc.org

Table 1: Effect of Side Chain and Chromophore Distance on Polymer Properties Data derived from studies on 1-(4-nitrophenyl)piperazine-containing methacrylic polymers.

| Polymer Modification | Observed Effect on Absorption Spectrum | Impact on Refractive Index | Optical Energy Band Gap (Eg) |

|---|---|---|---|

| Increased chromophore distance from polymer backbone | Hypsochromic shift (to shorter wavelengths) nih.gov | Lower values obtained acs.org | Tends to increase acs.org |

| Increased separation between piperazine units | - | Lower values obtained acs.org | Highest value observed (2.81 eV) acs.org |

| Shorter side-chain (no ethylene spacer) | - | - | Lowest value observed (2.73 eV) acs.org |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. mdpi.com These in silico methods are invaluable for screening virtual libraries of compounds, prioritizing synthesis efforts, and designing new derivatives with enhanced performance. mdpi.comnih.gov

Predictive Models for Compound Performance

The development of a predictive QSAR/QSPR model is a systematic process that involves selecting a dataset of compounds with known activities or properties, calculating molecular descriptors for each, and then using statistical methods to build and validate a model. researchgate.net Multiple linear regression (MLR) and partial least squares (PLS) are common algorithms used to create these models. researchgate.netnih.gov

The predictive power of a QSAR model is its most critical feature. ljmu.ac.uk This is assessed through rigorous internal and external validation procedures. researchgate.net A robust model, once validated, can be used to predict the activity of newly designed compounds before they are synthesized, saving significant time and resources. nih.gov For instance, QSAR models have been successfully developed for various piperazine and keto piperazine derivatives to predict their inhibitory activity against biological targets like the renin enzyme. researchgate.net Such models provide crucial insights that guide the rational design of more potent compounds. researchgate.net

Role of Computational Parameters in SAR/SPR

The foundation of any QSAR/QSPR model is the set of molecular descriptors used as computational parameters. mdpi.com These numerical values represent different aspects of a molecule's structure and properties. They can be broadly categorized into constitutional, topological, electronic, and quantum-chemical descriptors. nih.gov

The selection of relevant descriptors is key to building an accurate model. For example, in QSAR studies of piperazine derivatives, important descriptors might include:

Constitutional Descriptors: Such as molecular weight, number of oxygen atoms, or number of double bonds, which describe the basic composition of the molecule. researchgate.net

Electronic Descriptors: Parameters like electronegativity and polarizability, which influence how a molecule interacts with its environment through electrostatic forces. researchgate.net

Spatial/Steric Descriptors: Van der Waals volume, which relates to the molecule's size and shape, is often critical for understanding how a compound fits into a binding site. researchgate.net

Quantum-Chemical Descriptors: Calculated values such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which provide insight into the molecule's reactivity and electronic transitions.

By correlating these parameters with observed activity, researchers can decipher which molecular features are most important for performance, thereby providing a quantitative basis for the structure-activity relationships observed experimentally. mdpi.com

Table 2: Common Computational Parameters in QSAR/QSPR and Their Significance

| Descriptor Category | Example Parameter | Significance in SAR/SPR |

|---|---|---|

| Constitutional | Molecular Weight, Atom Counts (e.g., nO) | Relates to the overall size and composition of the molecule. researchgate.net |

| Electronic | Electronegativity, Polarizability | Governs electrostatic and induction interactions with biological targets or other molecules. researchgate.net |

| Topological | Connectivity Indices | Describes the branching and arrangement of atoms within the molecular structure. nih.gov |

| Spatial / Steric | Van der Waals Volume | Influences how the molecule fits into a specific space, such as an enzyme's active site. researchgate.net |

| Quantum-Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons, affecting reactivity and charge-transfer properties. |

Role of 1 4 Methyl 3 Nitrophenyl Piperazine As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Systems

The unique combination of functional groups in 1-(4-Methyl-3-nitrophenyl)piperazine makes it an ideal precursor for the synthesis of various heterocyclic systems. The nucleophilic secondary amine of the piperazine (B1678402) moiety can readily participate in reactions to form new carbon-nitrogen bonds, while the nitro group on the phenyl ring can be chemically transformed, most commonly reduced to an amine, to enable further derivatization.

The arylpiperazine motif is a common feature in molecules designed to interact with biological systems, and its linkage to other heterocyclic rings like pyrazoles and triazoles often leads to compounds with enhanced pharmacological profiles.

Triazoles: The synthesis of 1,2,3-triazole derivatives can be efficiently achieved using this compound as a core scaffold via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov A common strategy involves the initial functionalization of the piperazine nitrogen with a terminal alkyne, such as propargyl bromide. This reaction yields an alkynated intermediate, 1-(4-Methyl-3-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine . This intermediate can then be reacted with a wide variety of organic azides in the presence of a copper(I) catalyst to produce a library of 1,4-disubstituted 1,2,3-triazole derivatives. nih.govnih.gov This methodology allows for the facile introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies. The nitro group on the phenyl ring remains available for subsequent reduction and further modification.

Pyrazoles: Pyrazoles are typically synthesized through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. dergipark.org.trnih.gov To utilize this compound as a precursor for pyrazoles, a preliminary transformation of the nitro group is required. The nitro group can be reduced to an amino group, yielding 4-(piperazin-1-yl)-2-methylaniline . This aniline (B41778) can then be converted into a hydrazine derivative through diazotization with sodium nitrite (B80452) followed by reduction. The resulting (4-(piperazin-1-yl)-2-methylphenyl)hydrazine serves as the key synthon for the pyrazole (B372694) ring formation. Reaction of this hydrazine with various 1,3-diketones or related synthons leads to the cyclization and formation of pyrazole rings bearing the substituted phenylpiperazine moiety. nih.gov

Table 1: General Synthetic Strategies for Triazole and Pyrazole Derivatives

| Heterocycle | Key Intermediate from this compound | General Reaction Type | Key Reagents |

|---|---|---|---|

| 1,2,3-Triazole | 1-(4-Methyl-3-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine | Azide-Alkyne Cycloaddition (Click Chemistry) | Organic Azides, Cu(I) Catalyst |

Quinolone Scaffolds: The piperazine ring is a critical pharmacophore found at the C-7 position of many potent fluoroquinolone antibiotics. nih.gov The synthesis of these derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the secondary amine of this compound acts as a nucleophile, displacing a halogen (typically fluorine) at the C-7 position of a quinolone or naphthyridone core. nih.gov This reaction provides a direct method to incorporate the substituted arylpiperazine moiety into the quinolone framework, leading to novel compounds for antimicrobial evaluation. mdpi.com The presence of the 4-methyl-3-nitrophenyl group can influence the compound's lipophilicity, cell penetration, and target enzyme interactions. nih.gov

Dihydropyrimidinone (DHPM) Scaffolds: DHPMs are commonly synthesized through the three-component Biginelli reaction. mdpi.comnih.gov While this compound does not directly act as one of the three primary components (aldehyde, β-ketoester, urea/thiourea), it can be incorporated by first preparing a custom aldehyde or keto-ester synthon. For instance, the piperazine can be acylated with 4-formylbenzoyl chloride to produce an aldehyde-functionalized derivative. This derivative can then be used as the aldehyde component in the Biginelli reaction, alongside a β-ketoester and urea, to construct DHPMs that feature the this compound unit as a substituent on the C-4 phenyl ring. mdpi.comresearchgate.net

The secondary amine of the piperazine ring provides a convenient handle for the synthesis of a wide range of amide derivatives. The most direct approach is the N-acylation reaction with activated carboxylic acids, such as benzoyl chlorides or other acyl halides. researchgate.net This reaction allows for the formation of N-benzoylpiperazine derivatives. Alternatively, standard peptide coupling conditions, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), can be employed to couple this compound with various carboxylic acids.

Furthermore, the nitro group on the phenyl ring can be reduced to an amine, providing a second site for amide bond formation. This diamine intermediate can be used to synthesize more complex molecules, such as those where the piperazine-containing fragment is linked via an amide bond to another pharmacologically active core. This dual functionality makes it a valuable intermediate for creating libraries of compounds for high-throughput screening. google.com

Building Block for Complex Molecular Architectures in Medicinal Chemistry Research

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting the central nervous system (CNS) and other therapeutic areas. This compound serves as an excellent starting point for the development of such complex molecules.

A vast number of serotonin (B10506) receptor ligands are based on the long-chain arylpiperazine template. nih.gov This structural motif generally consists of an arylpiperazine unit connected by a flexible alkyl chain to another lipophilic or cyclic moiety. This compound fits this template perfectly.

The synthesis of potential serotonin receptor ligands typically involves the N-alkylation of the piperazine's secondary amine. nih.gov This is often achieved by reacting it with a bifunctional linker, such as 1,4-dichlorobutane (B89584) or 1-bromo-3-chloropropane, to introduce an alkyl halide chain. This functionalized intermediate can then be used to alkylate another nucleophile, such as an amine or the nitrogen of an imide (e.g., buspirone-like structures), to complete the synthesis. The substituents on the phenyl ring (the methyl and nitro groups) are crucial for modulating receptor affinity and selectivity for specific serotonin receptor subtypes like 5-HT1A, 5-HT2A, or 5-HT6. nih.govmdpi.com

Table 2: Representative Structure of Arylpiperazine-Based Serotonin Ligands

| Arylpiperazine Core | Alkyl Linker | Terminal Group | Potential Target |

|---|

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Many modern cancer therapies target this process by inhibiting key signaling proteins, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). A significant number of these drugs are tyrosine kinase inhibitors (TKIs), which often feature an N-arylpiperazine moiety as a key structural element for binding to the kinase domain.

This compound can serve as a valuable building block for novel angiogenesis inhibitors. A key synthetic step is the reduction of the nitro group to an aniline derivative. This amine can then participate in nucleophilic aromatic substitution reactions with heterocyclic cores common in TKIs, such as pyrimidine (B1678525) or quinazoline (B50416) scaffolds. This strategy allows for the construction of complex molecules that mimic the structure of established angiogenesis inhibitors like Imatinib. The piperazine group often enhances solubility and pharmacokinetic properties, while the substituted phenyl ring can be tailored to optimize interactions within the ATP-binding pocket of the target kinase. nih.gov

Precursor to Potential Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs)

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and survival. nih.gov Small-molecule EGFR tyrosine kinase inhibitors (EGFR-TKIs) have been successfully developed to treat various cancers, with the 4-anilinoquinazoline (B1210976) scaffold being a prominent structural feature in many of these drugs. nih.govnih.gov The synthesis of these inhibitors often involves the coupling of a substituted aniline with a quinazoline core. frontiersin.org

In this context, this compound is a valuable precursor. The nitro group on the phenyl ring can be readily reduced to an amine, yielding 1-(3-amino-4-methylphenyl)piperazine. This resulting aniline derivative can then be reacted with a suitable quinazoline precursor to generate novel 4-anilinoquinazoline-based EGFR-TKIs. The piperazine and methyl substituents on the aniline ring can influence the molecule's solubility, pharmacokinetic properties, and binding affinity to the EGFR active site, potentially leading to the development of more potent and selective cancer therapeutics. nih.gov

| Core Scaffold | Key Intermediate | Resulting Moiety |

|---|---|---|

| Quinazoline | 1-(3-amino-4-methylphenyl)piperazine | Substituted 4-anilinoquinazoline |

Intermediate in Antimalarial Drug Research

The emergence of drug-resistant strains of malaria parasites necessitates the development of new and effective antimalarial agents. nih.gov One promising class of compounds currently under investigation is the 4(1H)-quinolones, which have demonstrated potent activity against various stages of the malaria parasite. nih.govnih.gov The synthesis of these complex molecules often relies on the availability of versatile intermediates.

A general synthetic strategy for piperazine-substituted 4(1H)-quinolones involves the reduction of a nitrophenyl intermediate to the corresponding aniline, which then undergoes cyclization to form the quinolone ring system. nih.gov Following this synthetic logic, this compound can serve as a key starting material. Reduction of its nitro group provides 1-(3-amino-4-methylphenyl)piperazine, which can then be utilized in the construction of the 4(1H)-quinolone core. The presence of the piperazine moiety is known to enhance the aqueous solubility of 4(1H)-quinolones, a crucial property for oral bioavailability. nih.gov

Role in α1a Adrenoceptor Antagonist Research

Alpha-1a adrenoceptor antagonists are a class of drugs primarily used in the treatment of benign prostatic hyperplasia (BPH). nih.gov The structure-activity relationship (SAR) studies of these antagonists have revealed that a substituted phenylpiperazine moiety is often a key component for high binding affinity and selectivity to the α1a adrenoceptor. nih.govnih.gov

The synthesis of novel α1a adrenoceptor antagonists often involves the incorporation of various substituted phenylpiperazines. nih.gov this compound, after reduction of the nitro group to an amine, can be incorporated into larger molecular scaffolds to explore new chemical space in the quest for more effective and selective α1a adrenoceptor antagonists. The substitution pattern on the phenyl ring plays a crucial role in the pharmacological activity, and the specific arrangement of the methyl and amino groups derived from this intermediate can influence the binding interactions with the receptor. nih.gov

Development of Optoelectronic Materials

The field of optoelectronics is continually seeking new organic materials with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs), solar cells, and transistors. nih.govmdpi.com Donor-acceptor (D-A) conjugated polymers are a class of materials that have shown great promise in this area due to their tunable electronic and optical properties. acs.orgnih.gov

Functionalization of Polymers for Optoelectronic Devices

In the design of D-A polymers, moieties with electron-donating and electron-accepting properties are incorporated into the polymer structure. The nitro group is a strong electron acceptor, while the phenylpiperazine unit can act as an electron donor. Therefore, this compound represents a pre-functionalized D-A chromophore.

This compound can be chemically modified, for instance, by introducing a polymerizable group, and then incorporated as a side chain into a polymer backbone, such as polymethyl methacrylate (B99206) (PMMA). nih.govacs.org The resulting functionalized polymer would exhibit intramolecular charge transfer characteristics, which are essential for optoelectronic applications. The specific substitution pattern of this compound, with the electron-donating methyl group and the electron-withdrawing nitro group on the phenyl ring, would influence the energy levels of the resulting polymer and, consequently, its absorption and emission properties. nih.gov Research on similar structures, such as methacrylic polymers modified with 1-(4-nitrophenyl)piperazine (B103982), has shown that these materials have low optical energy band gaps, making them suitable for use in optoelectronic devices. nih.govacs.org

| Polymer System | Optical Energy Band Gap (eV) | Potential Applications |

|---|---|---|

| Methacrylic polymer with 1-(4-nitrophenyl)piperazine | 2.73 - 2.81 | Photovoltaics, Field-effect transistors, Electrochromic devices |

*Data from studies on 1-(4-nitrophenyl)piperazine modified polymers, which serves as a model for the potential properties of polymers functionalized with this compound. nih.govacs.org

Based on a comprehensive review of available research and scientific literature, detailed and specific analytical methodologies for the compound This compound are not sufficiently documented in publicly accessible sources.

While general analytical techniques for related piperazine derivatives are well-established, the explicit instructions to focus solely on "this compound" prevent the inclusion of data from analogous compounds. The generation of a thorough, informative, and scientifically accurate article as per the requested outline is not possible without specific research findings on this particular molecule.

Therefore, the content for the following sections cannot be provided:

Advanced Analytical Methodologies for 1 4 Methyl 3 Nitrophenyl Piperazine in Research Settings7.1. Chromatographic Techniques for Separation and Quantification7.1.1. High Performance Liquid Chromatography Hplc and Reversed Phase Hplc Rp Hplc 7.1.2. Gas Chromatography Gc 7.1.3. Liquid Chromatography Mass Spectrometry Lc Ms/ms 7.2. Spectrophotometric and Gravimetric Methods7.3. Method Development and Validation for Research Applications

Further research and publication of analytical methods specifically developed and validated for 1-(4-Methyl-3-nitrophenyl)piperazine are required to address this topic comprehensively.

Emerging Research Directions and Future Perspectives on 1 4 Methyl 3 Nitrophenyl Piperazine

Integration of Computational and Experimental Approaches in Design

The convergence of computational chemistry and traditional experimental work represents a significant leap forward in the design and study of 1-(4-methyl-3-nitrophenyl)piperazine derivatives. This integrated approach allows for the rational design of molecules with desired properties, reducing the time and resources required for discovery.

Computational methods such as Density Functional Theory (DFT) are being employed to calculate and predict the ground state molecular geometries, vibrational frequencies, and other electronic properties of piperazine (B1678402) derivatives. researchgate.net For instance, DFT calculations using basis sets like 6–311++G (d, p) help in understanding the fundamental structural and electronic characteristics of these molecules before they are synthesized. researchgate.net Furthermore, potential energy surface scans are used to study different conformers and determine their minimum energies, providing insight into the molecule's flexibility and preferred shapes. researchgate.net

Molecular docking is another powerful computational tool being applied to this class of compounds. nih.govnih.gov Docking simulations are used to predict how a ligand (the piperazine derivative) might bind to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov This in silico evaluation helps in understanding potential enzyme-inhibitor interactions and can guide the synthesis of more potent compounds. For example, in the development of novel tyrosinase inhibitors, molecular docking was used to investigate the binding modes of nitrophenylpiperazine derivatives within the enzyme's active site. nih.gov Similarly, in the design of potential anticancer agents, docking studies at the human estrogen receptor alpha (hER) were performed to analyze ligand-protein interactions and free binding energies. nih.gov These computational predictions are then validated through experimental synthesis and biological activity assays, creating a feedback loop that accelerates the design of more effective molecules.

| Computational Method | Application in Piperazine Derivative Research | Experimental Correlation |

| Density Functional Theory (DFT) | Calculation of ground state molecular geometries and vibrational frequencies. researchgate.net | Comparison with data from FT-IR, FT-Raman, and X-ray crystallography. researchgate.net |

| Molecular Docking | Prediction of binding modes and interactions with biological targets (e.g., enzymes, receptors). nih.govnih.gov | In vitro enzyme inhibition assays and other biological activity tests. nih.govnih.gov |

| Potential Energy Surface Scan | Study of different molecular conformers and their relative energies. researchgate.net | Spectroscopic analysis to understand molecular flexibility and structure. researchgate.net |

| In Silico ADMET Studies | Prediction of pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.gov | In vivo or cell-based assays to determine the actual pharmacokinetic profile. |

Exploration of Novel Synthetic Pathways

While traditional methods for synthesizing piperazine derivatives, such as nucleophilic substitution and N-alkylation, are well-established, researchers are actively exploring more innovative and efficient synthetic routes. mdpi.com These novel pathways aim to improve yields, reduce reaction times, increase molecular diversity, and employ more environmentally benign conditions.

One such modern approach is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method has been used to synthesize a library of 1,4-disubstituted-1,2,3-triazoles tethered to a piperazine-nitroimidazole scaffold. nih.gov This strategy is highly efficient and modular, allowing for the rapid generation of a diverse range of compounds from a common precursor, which is invaluable for structure-activity relationship (SAR) studies. nih.gov

Another emerging synthetic strategy involves manganese(III) acetate [Mn(OAc)3] mediated radical cyclizations. This technique has been successfully used to synthesize novel piperazines containing dihydrofuran moieties from unsaturated diacyl and alkyl-acyl piperazine compounds. nih.gov This approach demonstrates the utility of radical chemistry to construct complex heterocyclic systems that might be difficult to access through more conventional ionic reaction pathways. The exploration of such pathways opens up new possibilities for creating unique and structurally complex derivatives of the core this compound scaffold.

| Synthetic Pathway | Description | Advantages |

| Conventional Nucleophilic Substitution | Reaction of a piperazine with a substituted aryl halide, often in the presence of a base. smolecule.com | Well-established, predictable outcomes. |

| Click Chemistry (CuAAC) | Copper-catalyzed reaction between an azide and an alkyne to form a 1,2,3-triazole ring. nih.gov | High yields, mild reaction conditions, modularity, rapid library synthesis. nih.gov |

| Mn(OAc)3 Mediated Radical Cyclization | Use of manganese(III) acetate to initiate a radical cascade that results in the formation of a new ring system. nih.gov | Access to complex heterocyclic structures not easily formed by other methods. nih.gov |

Advanced Characterization Beyond Established Methods

To gain a more profound understanding of the structure and properties of this compound and its derivatives, researchers are moving beyond standard characterization techniques like NMR and basic mass spectrometry. Advanced methods are being employed to elucidate precise three-dimensional structures, map intermolecular interactions, and probe functional characteristics.

Single-crystal X-ray diffraction is a powerful technique used to determine the exact atomic and molecular structure of a compound in its crystalline state. researchgate.net This method has been applied to piperazine-nitrophenol complexes to determine lattice parameters, identify crystal systems and space groups, and reveal the conformation of the piperazine ring (e.g., a chair conformation). researchgate.net

| Advanced Method | Type of Information Provided | Example Application |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing. researchgate.net | Determining the chair conformation of a piperazine ring and its linkage to other molecules. researchgate.net |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions (e.g., hydrogen bonds). researchgate.net | Analyzing the role of O•••H and H•••H contacts in the crystal structure of piperazine-nitrophenol complexes. researchgate.net |

| Enzyme Kinetics Analysis | Determination of the mechanism of enzyme inhibition (e.g., mixed, competitive). nih.gov | Characterizing a nitrophenylpiperazine derivative as a mixed inhibitor of tyrosinase. nih.gov |

| FT-Raman Spectroscopy | Information on molecular vibrations, complementary to FT-IR, often with lower interference from water. researchgate.net | Characterizing the vibrational modes of the solid-phase compound. researchgate.net |

Development of Targeted Derivatization Strategies for Specific Research Goals

The this compound scaffold serves as a versatile starting point for targeted derivatization, where the core structure is systematically modified to achieve a specific research objective. These strategies are highly goal-oriented, ranging from enhancing biological potency to improving analytical detectability.

One major goal is the development of potent and selective enzyme inhibitors. By making strategic modifications to the parent structure, researchers have developed nitrophenylpiperazine derivatives that show significant inhibitory activity against tyrosinase, an enzyme involved in melanin production. nih.gov In this context, SAR studies revealed that replacing a simple phenyl or benzyl group with an indole or pyridine moiety could significantly improve the inhibitory potency. nih.gov

A completely different application of targeted derivatization is in the field of analytical chemistry, specifically metabolomics. A novel strategy employs 3-nitrophenylhydrazine (3-NPH) as a derivatizing reagent to simultaneously target carbonyl, carboxyl, and phosphoryl groups in metabolites. nih.gov This derivatization significantly improves the detection sensitivity and chromatographic separation of a wide range of metabolites, including amino acids, organic acids, and nucleotides, for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov This approach allows for comprehensive metabolic profiling in samples of limited quantity, such as hematopoietic stem cells. nih.gov The 3-NPH derivatization strategy exemplifies how a nitrophenyl-containing reagent can be used not as a therapeutic agent itself, but as a tool to enhance the analytical measurement of other biologically important molecules. nih.govresearchgate.net

| Derivatization Strategy | Research Goal | Approach and Outcome |

| Bioactive Molecule Development | To create potent enzyme inhibitors. nih.gov | The core nitrophenylpiperazine structure is modified with various aromatic moieties (e.g., indole) to enhance binding to the tyrosinase active site, leading to improved inhibitory activity. nih.gov |

| Bioactive Molecule Development | To create potential anticancer agents. nih.gov | A piperazine-nitroimidazole scaffold is derivatized using click chemistry to produce triazole conjugates that exhibit cytotoxicity against human cancer cell lines. nih.gov |

| Analytical Method Enhancement | To improve sensitivity and coverage in targeted metabolomics. nih.gov | Using 3-nitrophenylhydrazine (3-NPH) to tag metabolites containing carboxyl, carbonyl, or phosphoryl groups, which significantly enhances their detection by LC-MS/MS. nih.govnih.gov |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 1-(4-Methyl-3-nitrophenyl)piperazine, and how can reaction conditions be optimized?

- Methodology :

- Microwave-assisted synthesis : Utilize General Procedure F (), which involves microwave heating at 280°C for rapid cyclization, followed by precipitation with diethyl ether and purification via methanol reflux.

- Solvent/catalyst selection : For alkylation or nitration, employ anhydrous CH₂Cl₂ with N-bromosuccinimide (NBS) or sulfuryl chloride (General Procedures G and H) .

- Yield optimization : Adjust stoichiometry of precursors (e.g., nitro-substituted aryl halides and piperazine derivatives) and monitor reaction progress via TLC or HPLC .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Analytical techniques :

- HPLC with internal standards : Use p-tolylpiperazine (pTP) as an internal standard for quantitative analysis, ensuring retention time consistency and peak resolution .

- NMR spectroscopy : Analyze aromatic proton environments (δ 6.5–8.0 ppm) and piperazine backbone signals (δ 2.5–3.5 ppm) to confirm substituent positions .

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 365.3 for C₁₈H₁₈F₃N₃O₂ derivatives) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Key precautions :

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.

- Storage : Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications at the piperazine ring or aryl group affect pharmacological activity?

- Mechanistic insights :

- Substituent effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance receptor binding affinity. For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) shows potent serotonin receptor agonism .

- Positional isomerism : 3- vs. 4-substituted phenyl groups alter selectivity; 4-chloro derivatives exhibit higher dopamine transporter inhibition .

Q. How can multivariate analysis resolve contradictions in spectroscopic data between positional isomers?

- Raman microspectroscopy approach :

- Parameter optimization : Use 20 mW laser power and 128–256 scans to distinguish isomers (e.g., 3-CPP vs. 4-CPP) via peak shifts at 800–1200 cm⁻¹ .

- Statistical analysis : Apply Principal Component Analysis (PCA) followed by Linear Discriminant Analysis (LDA) to cluster spectra, explaining >99% variance in trifluoromethylphenyl isomers .

Q. What strategies address discrepancies between in vitro and in vivo pharmacological data?

- Metabolic considerations :

- Hepatic metabolism : Evaluate cytochrome P450 (CYP) interactions using liver microsomes (e.g., sex-dependent CYP3A4 activity in rats affects metabolite profiles) .

- Bioavailability : Assess logP (e.g., ~2.5 for piperazine derivatives) and plasma protein binding to predict in vivo efficacy .

Q. How do coordination complexes of this compound influence metal ion selectivity in thermodynamic studies?

- Ligand design :

- Chelation sites : Piperazine nitrogen atoms coordinate with transition metals (e.g., Pd²⁺, Pt²⁺) to form antitumor complexes. Thermodynamic stability (logK) varies with substituents .

- Potentiometric titration : Measure stability constants in aqueous media (I = 0.1 M NaCl) to compare Pr³⁺ vs. Mg²⁺ binding affinities .

Q. Why do cytotoxicity results vary across cancer cell lines, and how can this be mitigated?

- Experimental factors :

- Cell line variability : Test compounds on diverse lines (e.g., hepatic HUH7 vs. breast MCF7) due to differences in transporter expression .

- Compound stability : Conduct time-dependent assays (e.g., 24–72 hr exposures) to account for metabolic degradation .

- Control experiments : Use cisplatin or doxorubicin as positive controls to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.